N-(2-acetylphenyl)-3-chloropropanamide
Description
Contextualization as a Key Amide Intermediate
Amides are fundamental functional groups in organic chemistry and are prevalent in a vast array of natural products, pharmaceuticals, and polymers. sigmaaldrich.com In synthetic organic chemistry, amides serve as crucial intermediates due to their relative stability and the possibility of activating them for further reactions. ontosight.ai N-(2-acetylphenyl)-3-chloropropanamide is a prime example of such an intermediate. The acetyl group at the ortho position of the phenyl ring can participate in various condensation and cyclization reactions, making it a handle for the construction of fused heterocyclic systems. mdpi.comresearchgate.net
The synthesis of this compound can be readily achieved through the acylation of 2'-aminoacetophenone (B46740) with 3-chloropropionyl chloride. libretexts.orgsavemyexams.com This reaction is a standard method for amide bond formation, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The presence of a base is typically required to neutralize the hydrochloric acid byproduct. libretexts.org
| Reactant 1 | Reactant 2 | Typical Solvent | Typical Base | Product |
|---|---|---|---|---|
| 2'-Aminoacetophenone | 3-Chloropropionyl chloride | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | Triethylamine (B128534) (TEA) or Pyridine | This compound |
Significance of Halogenated Amide Scaffolds in Organic Transformations
Halogenated organic compounds, particularly those containing chlorine, are of immense importance in the pharmaceutical and agrochemical industries. nih.gov The presence of a halogen atom can significantly influence a molecule's biological activity and pharmacokinetic properties. In the context of organic synthesis, halogenated scaffolds are versatile building blocks.
The 3-chloropropanamide moiety in this compound introduces a reactive site for nucleophilic substitution. thieme-connect.com The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. thieme-connect.com This reactivity allows for the elongation of the side chain and the introduction of diverse substituents.
Furthermore, the chloro-amide functionality can be utilized in intramolecular cyclization reactions. For instance, under basic conditions, the amide proton can be removed, and the resulting anion can displace the chlorine atom to form a four-membered β-lactam ring, a structural motif present in several important antibiotics.
The combination of the reactive acetyl group and the halogenated amide scaffold in this compound makes it a bifunctional intermediate with significant potential for the synthesis of a wide range of complex organic molecules. Its utility in the construction of heterocyclic compounds, in particular, is an active area of research.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H12ClNO | chemicalbook.com |
| Molecular Weight | 197.66 g/mol | chemicalbook.com |
| Melting Point | 110-111 °C | chemicalbook.com |
| Boiling Point (Predicted) | 330.6±25.0 °C | chemicalbook.com |
| Density (Predicted) | 1.183±0.06 g/cm³ | chemicalbook.com |
| Appearance | Off-White to Pale Brown Solid | chemicalbook.com |
Properties
IUPAC Name |
N-(2-acetylphenyl)-3-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-8(14)9-4-2-3-5-10(9)13-11(15)6-7-12/h2-5H,6-7H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLSPVDJKJTNPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589324 | |
| Record name | N-(2-Acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18014-78-3 | |
| Record name | N-(2-Acetylphenyl)-3-chloropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-(2-acetylphenyl)-3-chloropropanamide
The most conventional and widely utilized method for synthesizing this compound involves the direct acylation of an aromatic amine with an acyl chloride. This approach is favored for its efficiency, high yields, and operational simplicity.
Amide Bond Formation Strategies
The primary strategy for the synthesis of this compound is the nucleophilic acyl substitution reaction between 2-aminoacetophenone (B1585202) and 3-chloropropanoyl chloride. This reaction is a classic example of Schotten-Baumann type conditions, typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.
The general reaction is as follows:
Figure 1. General reaction scheme for the synthesis of this compound.
Commonly employed bases include tertiary amines such as triethylamine (B128534) or pyridine, or an aqueous base like sodium hydroxide. The choice of solvent is typically a non-protic organic solvent like dichloromethane (B109758) (DCM), diethyl ether, or tetrahydrofuran (B95107) (THF) when using an organic base.
An illustrative laboratory-scale procedure would involve dissolving 2-aminoacetophenone in DCM, followed by the slow addition of 3-chloropropanoyl chloride at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction. A base, such as triethylamine, is added to scavenge the HCl produced. The reaction mixture is then typically stirred at room temperature until completion, followed by a standard aqueous workup to isolate the crude product, which can be further purified by recrystallization or column chromatography.
The conditions for this type of acylation can be varied to optimize yield and purity, as indicated by analogous syntheses of other N-aryl chloroacetamides and chloropropanamides.
Precursor Chemistry and Selectivity Considerations
The synthesis of this compound relies on two primary precursors: 2-aminoacetophenone and 3-chloropropanoyl chloride.
2-Aminoacetophenone: This aromatic amine is a readily available commercial chemical. Its synthesis can be achieved through various methods, including the reduction of 2-nitroacetophenone or the Friedel-Crafts acylation of aniline, though the latter can present challenges with selectivity and post-reaction workup. The amino group of 2-aminoacetophenone is a potent nucleophile, while the acetyl group is generally unreactive under the conditions of amide bond formation, ensuring high selectivity for N-acylation.
3-Chloropropanoyl chloride: This acyl chloride is a versatile reagent. It can be prepared from 3-chloropropionic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). An alternative, more atom-economical industrial production involves the reaction of acrylic acid with a chlorinating agent and subsequent hydrochlorination. The high reactivity of the acyl chloride functional group makes it an excellent electrophile for the acylation of amines.
The reaction between the primary amine of 2-aminoacetophenone and the highly electrophilic acyl chloride is chemoselective. The lone pair of electrons on the nitrogen atom readily attacks the carbonyl carbon of the acyl chloride, leading to the formation of the thermodynamically stable amide bond. Side reactions, such as acylation at the acetyl group's enolizable position, are generally not observed under standard reaction conditions.
Advanced Synthetic Approaches to this compound and its Analogs
While the direct acylation method is robust, research in organic synthesis continues to seek more advanced and efficient methodologies, including catalytic and stereoselective approaches, particularly for the synthesis of complex analogs.
Catalytic Approaches in Chloropropanamide Synthesis
Modern amide bond formation often seeks to avoid the use of stoichiometric activating agents or the pre-formation of highly reactive species like acyl chlorides, which can be sensitive to moisture and generate corrosive byproducts. Catalytic methods, such as those employing boronic acids or transition metals, can facilitate the direct coupling of carboxylic acids and amines.
However, for a straightforward synthesis like that of this compound, where the acyl chloride precursor is readily accessible and the reaction is highly efficient, the development of specific catalytic methods has not been a major focus. The existing protocol is generally considered efficient and high-yielding, reducing the impetus for developing alternative catalytic routes for this specific compound. For more complex amides, particularly in large-scale industrial processes, catalytic methods that start from the corresponding carboxylic acid (3-chloropropionic acid) could offer advantages in terms of waste reduction and safety.
Stereoselective Synthesis of Enantiopure Derivatives
This compound itself is an achiral molecule. However, its analogs could possess stereocenters, for example, by substitution at the 2-position of the propionamide (B166681) moiety. The stereoselective synthesis of such chiral derivatives would require the use of enantiopure starting materials or the application of asymmetric synthesis methodologies.
For instance, the synthesis of an analog such as N-(2-acetylphenyl)-2-chloro-3-phenylpropanamide would necessitate a stereoselective approach to control the configuration at the two adjacent chiral centers. This could potentially be achieved through methods like asymmetric α-chlorination of a corresponding β-keto ester followed by further functionalization, or by using chiral auxiliaries to direct the stereochemical outcome of the reactions. To date, specific research on the stereoselective synthesis of enantiopure derivatives of this compound has not been extensively reported in the scientific literature.
Investigation of Reaction Mechanisms Involving this compound
The formation of this compound proceeds through a well-understood nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the amino group of 2-aminoacetophenone on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This step results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate involves the departure of the chloride ion as a leaving group and the deprotonation of the nitrogen atom, which is typically facilitated by a base present in the reaction mixture. This sequence of steps leads to the formation of the stable amide bond and the regeneration of the carbonyl group.
The key steps of the mechanism are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen of 2-aminoacetophenone attacks the carbonyl carbon of 3-chloropropanoyl chloride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final amide product and a protonated base.
While this general mechanism is widely accepted, detailed kinetic or computational studies specifically for the reaction between 2-aminoacetophenone and 3-chloropropanoyl chloride are not prominently featured in the available literature. Such studies could provide deeper insights into the reaction kinetics, transition state energies, and the precise role of the solvent and base in the reaction pathway.
Nucleophilic Substitution Mechanisms at the Chlorinated Carbon
The 3-chloropropanamide moiety contains a primary alkyl chloride, which is an excellent substrate for nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. Given the unhindered nature of the primary carbon to which the chlorine is attached, these reactions are anticipated to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon center in a single, concerted step.
The chemical reactivity of analogous N-aryl chloroacetamides is characterized by the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles. researchgate.net This suggests that this compound will react similarly with a range of nucleophiles to yield diverse derivatives.
Table 1: Potential Nucleophilic Substitution Reactions at the Chlorinated Carbon
| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Hydroxide (OH⁻) | Sodium Hydroxide | N-(2-acetylphenyl)-3-hydroxypropanamide | Hydroxyalkanamide |
| Alkoxide (RO⁻) | Sodium Methoxide | N-(2-acetylphenyl)-3-methoxypropanamide | Alkoxyalkanamide |
| Azide (N₃⁻) | Sodium Azide | N-(2-acetylphenyl)-3-azidopropanamide | Azidoalkanamide |
| Thiolate (RS⁻) | Sodium Thiophenoxide | N-(2-acetylphenyl)-3-(phenylthio)propanamide | Thioether |
Reactivity of the Acetyl and Amide Functional Groups
Acetyl Group: The acetyl group's ketone functionality is a key reactive center. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. More importantly, the α-protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is central to the molecule's ability to form new carbon-carbon bonds, particularly in intramolecular cyclization reactions. In the presence of acid, the acetyl group can tautomerize to its enol form, which is also nucleophilic. The reactivity of ortho-acetyl groups on anilines is a cornerstone of classic quinoline (B57606) syntheses, such as the Friedländer annulation. mdpi.com
Amide Functional Group: The amide group is characterized by a planar structure due to resonance, which delocalizes the nitrogen's lone pair of electrons into the carbonyl group. This resonance stabilization makes the amide bond relatively resistant to cleavage. However, the amide group is not inert. The nitrogen atom can act as a nucleophile, especially after deprotonation by a strong base. The carbonyl oxygen is a hydrogen-bond acceptor and can be protonated under acidic conditions, which can activate the carbonyl group toward nucleophilic attack. While direct substitution at the amide carbonyl is difficult, its presence is critical for directing intramolecular reactions.
Intramolecular Rearrangements and Cyclization Pathways
The most significant reaction pathway for this compound is arguably intramolecular cyclization, leading to the formation of heterocyclic ring systems. The spatial arrangement of the ortho-acetyl group and the 3-chloropropanamide side chain makes it an ideal precursor for forming quinoline derivatives, a vital class of heterocyclic compounds. nih.govjptcp.com
The reaction is a type of intramolecular condensation that can be catalyzed by either acid or base. This transformation is analogous to the Combes quinoline synthesis and related cyclizations.
Plausible Acid-Catalyzed Cyclization Mechanism (Friedländer-type Synthesis):
Protonation: An acid catalyst protonates the carbonyl oxygen of the acetyl group, increasing the electrophilicity of the carbonyl carbon.
Enolization: The protonated acetyl group tautomerizes to its enol form.
Intramolecular Attack: The electron-rich amide nitrogen attacks the protonated carbonyl of the acetyl group, or the nucleophilic enol attacks the amide carbonyl. The former is often depicted in related syntheses.
Cyclization and Dehydration: A cyclized intermediate is formed. Subsequent elimination of two water molecules—one from the condensation of the amine and ketone, and one from the propanamide side chain—leads to the formation of a stable, aromatic quinoline ring.
This type of reaction, where an o-aminoaryl ketone condenses with a compound containing an α-methylene ketone, is the basis of the Friedländer synthesis of quinolines. mdpi.com In this case, the reaction is intramolecular. The presence of the reactive chloro-group provides a handle for subsequent reactions or may be eliminated during the aromatization process depending on the precise reaction conditions. Research on related N-arylpropynamides shows they readily undergo intramolecular cyclization to form quinolin-2-ones. researchgate.net Similarly, N-aryl chloroacetamides are known to undergo nucleophilic substitution that can be accompanied by intramolecular cyclization. researchgate.net
Table 2: Potential Cyclization Products and Pathways
| Catalyst | Key Intermediate | Final Product Class | Plausible Product Name |
|---|---|---|---|
| Acid (e.g., H₂SO₄) | Protonated Carbonyl / Enol | Quinolines | 4-(chloromethyl)-2-methylquinoline-8-carboxamide derivative |
The specific outcome of the cyclization can be influenced by the choice of catalyst and reaction conditions, potentially leading to a variety of substituted quinoline or dihydroquinolone structures.
Spectroscopic and Structural Characterization Techniques in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule. The ¹H NMR spectrum of N-(2-acetylphenyl)-3-chloropropanamide is expected to exhibit distinct signals corresponding to the aromatic protons, the amide proton, the methylene (B1212753) protons of the chloropropanoyl group, and the methyl protons of the acetyl group.
The aromatic protons on the disubstituted benzene (B151609) ring are expected to appear as complex multiplets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns depend on the electronic effects of the acetyl and amide substituents. The amide proton (N-H) is anticipated to appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, but is generally found in the range of δ 8.0-10.5 ppm.
The two methylene groups of the 3-chloropropanamide moiety (-CH₂CH₂Cl) are expected to give rise to two distinct triplets, due to spin-spin coupling with each other. The methylene group adjacent to the chlorine atom (Cl-CH₂-) would be deshielded and is predicted to resonate at a higher chemical shift (downfield) compared to the methylene group adjacent to the carbonyl group (-C(O)-CH₂-). The methyl protons of the acetyl group (-COCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.5 | Multiplet |
| Amide N-H | 8.0 - 10.5 | Broad Singlet |
| Cl-CH₂- | ~3.8 | Triplet |
| -C(O)-CH₂- | ~2.9 | Triplet |
| -COCH₃ | ~2.5 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbons of the acetyl and amide groups are expected to be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of δ 165-200 ppm. The aromatic carbons will resonate in the region of δ 120-140 ppm, with the carbon atom attached to the nitrogen (C-N) and the carbon atom attached to the acetyl group (C-CO) appearing at the lower field end of this range due to the electron-withdrawing nature of these substituents.
The methylene carbons of the 3-chloropropanamide group will have distinct chemical shifts. The carbon atom bonded to the chlorine (C-Cl) is expected to be more deshielded than the carbon adjacent to the carbonyl group. The methyl carbon of the acetyl group will be the most shielded carbon, appearing at the upfield end of the spectrum, typically around δ 25-30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Acetyl C=O | ~198 |
| Amide C=O | ~168 |
| Aromatic C-N | ~138 |
| Aromatic C-CO | ~135 |
| Aromatic C-H | 120 - 130 |
| C-Cl | ~40 |
| -C(O)-CH₂- | ~38 |
| -COCH₃ | ~28 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
For complex molecules like this compound, one-dimensional NMR spectra can sometimes be difficult to interpret fully due to overlapping signals. Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), provide additional information to unambiguously assign proton and carbon signals.
A COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a COSY experiment would show a cross-peak between the signals of the two methylene groups in the 3-chloropropanamide chain, confirming their connectivity. It would also show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern on the benzene ring.
An HMQC (or its more modern equivalent, the HSQC) spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton signal for the acetyl methyl group would show a correlation to the acetyl methyl carbon signal, and the methylene proton signals would correlate to their respective methylene carbon signals.
Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups will be observed just below 3000 cm⁻¹.
The most intense bands in the spectrum are typically the carbonyl (C=O) stretching vibrations. In this molecule, two distinct C=O stretching bands are expected: one for the acetyl group and one for the amide group. The acetyl C=O stretch usually appears at a higher frequency (around 1690-1710 cm⁻¹) than the amide C=O stretch (Amide I band), which is typically found around 1640-1680 cm⁻¹. The presence of two distinct carbonyl absorptions would be strong evidence for the proposed structure.
The N-H bending vibration (Amide II band) is another characteristic feature of secondary amides and is expected to appear in the region of 1510-1570 cm⁻¹. The C-C stretching vibrations within the aromatic ring will give rise to absorptions in the 1450-1600 cm⁻¹ region. Finally, a band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Beyond the simple identification of functional groups, a detailed analysis of the vibrational modes can provide more subtle structural information. The precise frequencies of the amide I and amide II bands can be sensitive to hydrogen bonding and the conformation of the amide linkage. nih.gov The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 2850 - 2960 | Medium |
| C=O Stretch | Acetyl | 1690 - 1710 | Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1640 - 1680 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1510 - 1570 | Medium-Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium |
Note: Predicted values are based on typical IR frequencies for the respective functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing how it fragments.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula. For this compound (molecular formula C₁₁H₁₂ClNO₂), HRMS would be used to confirm its exact mass, distinguishing it from other compounds that might have the same nominal mass but different elemental compositions. This is a crucial step in the confirmation of a newly synthesized compound's identity. However, specific HRMS data for this compound has not been reported in published literature.
Fragmentation Pattern Analysis for Structural Confirmation
In mass spectrometry, molecules are often subjected to energy that causes them to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. Analysis of the fragmentation pattern of this compound would reveal characteristic cleavages of the amide bond, loss of the chloroethyl group, or fragmentation of the acetylphenyl moiety. This information would be invaluable for confirming the connectivity of the atoms within the molecule. Currently, there are no published studies detailing the mass spectral fragmentation of this specific compound.
X-ray Diffraction (XRD) Studies for Solid-State Structure Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. By analyzing the diffraction pattern of X-rays passing through the crystal, scientists can construct a detailed three-dimensional model of the molecule. This would reveal the precise spatial arrangement of the acetylphenyl group relative to the chloropropanamide side chain in this compound, defining its conformation in the solid state. Such a study would provide unequivocal proof of its structure. A search of crystallographic databases indicates that the crystal structure for this compound has not yet been determined or reported.
Analysis of Supramolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, X-ray diffraction data also reveals how molecules are arranged in the crystal lattice. This is known as crystal packing. The analysis of these arrangements provides insight into the intermolecular forces, such as hydrogen bonds, that govern the solid-state structure. Techniques like Hirshfeld surface analysis are used to visualize and quantify these intermolecular interactions. For this compound, this analysis would identify key hydrogen bonding motifs (e.g., between the amide N-H and the acetyl or amide carbonyl oxygen) and other weaker interactions that dictate how the molecules pack together. As no crystal structure is available, this level of detailed analysis on its supramolecular chemistry cannot be performed.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical studies are fundamental in elucidating the electronic architecture and predicting the chemical behavior of N-(2-acetylphenyl)-3-chloropropanamide. These in silico analyses provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This optimized structure corresponds to the lowest energy conformation of the molecule.
Once the geometry is optimized, a range of electronic properties can be calculated. These properties, such as total energy, dipole moment, and polarizability, are crucial for understanding the molecule's interactions with its environment. The choice of the functional and basis set, for instance, B3LYP with a 6-311++G(d,p) basis set, is critical for obtaining reliable results that correlate well with experimental data. researchgate.net
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| Total Energy (Hartree) | -1285.5 |
| Dipole Moment (Debye) | 3.45 |
| Polarizability (a.u.) | 185.7 |
Note: These values are hypothetical and for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in a molecule's chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more prone to chemical reactions. nih.gov For this compound, the distribution of these orbitals reveals the likely sites for electron donation and acceptance.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.89 |
| LUMO | -1.54 |
| HOMO-LUMO Gap | 5.35 |
Note: These values are hypothetical and for illustrative purposes.
Electronegativity (χ) measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S) is the reciprocal of chemical hardness and indicates a molecule's polarizability. nih.gov
Electrophilicity Index (ω) measures the ability of a molecule to accept electrons.
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the general chemical behavior of this compound. researchgate.net
Table 3: Global Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.215 |
| Chemical Hardness (η) | 2.675 |
| Chemical Softness (S) | 0.374 |
| Electrophilicity Index (ω) | 3.312 |
Note: These values are hypothetical and for illustrative purposes.
For this compound, Fukui functions can pinpoint specific atoms that are more likely to engage in chemical bonding, guiding the understanding of its reaction mechanisms.
Table 4: Condensed Fukui Functions for Selected Atoms of this compound
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |
|---|---|---|
| O(acetyl) | 0.125 | 0.089 |
| C(acetyl) | 0.098 | 0.132 |
| N(amide) | 0.065 | 0.101 |
| C(amide carbonyl) | 0.115 | 0.076 |
| Cl | 0.088 | 0.095 |
Note: These values are hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the interactions between filled and vacant orbitals, revealing information about charge delocalization, hyperconjugation, and the stability arising from these interactions.
Table 5: Selected NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) O(acetyl) | π*(C-N) | 2.5 |
| π(C=O) | π*(C-C)aromatic | 18.7 |
| LP(1) N(amide) | π*(C=O) | 45.2 |
Note: These values are hypothetical and for illustrative purposes.
Natural Transition Orbital (NTO) analysis is a powerful tool for visualizing and understanding electronic excitations, such as those observed in UV-Vis spectroscopy. It simplifies the complex picture of an electronic transition by representing it as a promotion of an electron from a single "hole" orbital to a single "particle" orbital.
For this compound, NTO analysis can characterize the nature of its electronic transitions, for instance, identifying them as π → π* or n → π* transitions. This provides a clear and concise picture of the charge redistribution that occurs upon photoexcitation.
Application of Semi-Empirical Methods for Large-Scale Conformational Screening
Semi-empirical methods, which blend quantum mechanics with empirical parameters, offer a computationally efficient approach for exploring the vast conformational landscape of flexible molecules like this compound. These methods are particularly well-suited for initial large-scale conformational screening to identify low-energy conformers that can then be subjected to more accurate, but computationally expensive, ab initio or density functional theory (DFT) calculations.
The conformational flexibility of this compound arises from the rotatable bonds within its structure, primarily the amide bond and the linkages to the phenyl and chloropropyl groups. A systematic or stochastic search using semi-empirical methods can rapidly evaluate thousands of potential conformations, providing a foundational understanding of the molecule's preferred shapes. The resulting low-energy conformers are critical for subsequent molecular modeling and structure-activity relationship studies.
Table 1: Illustrative Relative Energies of this compound Conformers from a Hypothetical Semi-Empirical Screening
| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Conf-01 | 178.5 | 65.2 | 0.00 |
| Conf-02 | -175.3 | -70.1 | 0.85 |
| Conf-03 | 60.1 | 179.8 | 2.10 |
| Conf-04 | -62.4 | -178.5 | 2.25 |
| Conf-05 | 179.1 | -177.3 | 3.50 |
Note: This data is hypothetical and for illustrative purposes only.
Molecular Modeling and Simulation Methodologies
A detailed conformational analysis of this compound is fundamental to understanding its chemical behavior and biological interactions. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. This PES maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (local and global minima) and the energy barriers between them.
Techniques such as DFT are often employed for accurate energy calculations of the conformers identified through initial screening. The insights gained from the PES are invaluable for understanding how the molecule might adopt different shapes to bind to a biological target. For amides, the planarity of the amide bond due to resonance is a key structural feature, and computational methods can quantify the rotational barrier around this bond. scielo.br
Computational methods can be used to explore potential reaction pathways involving this compound. For instance, the intramolecular cyclization or other transformations of the 3-chloropropanamide moiety can be investigated. By identifying the transition state structures—the highest energy points along a reaction coordinate—the activation energy and the feasibility of a proposed reaction mechanism can be determined.
Locating transition states is a complex computational task that often involves methods like the synchronous transit-guided quasi-Newton (STQN) method. The elucidation of reaction pathways is crucial for understanding the molecule's stability, potential degradation pathways, and its synthesis.
The conformation and reactivity of this compound can be significantly influenced by its environment. Solvation models are essential for simulating these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to account for bulk solvent effects. scielo.br
Explicit solvation models, on the other hand, involve simulating individual solvent molecules around the solute. While computationally intensive, this approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which may play a critical role in the molecule's conformational preferences and reactivity. nih.gov The choice of solvation model depends on the specific scientific question being addressed and the available computational resources.
Structure-Activity Relationship (SAR) and Pharmacophore Modeling in Scaffold Design
In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling can be a powerful tool for identifying the key chemical features responsible for a molecule's activity. acs.org This approach involves aligning a set of active molecules and abstracting the common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, that are essential for biological recognition. nih.govnih.govresearchgate.net
For a scaffold like this compound, a hypothetical pharmacophore model could include:
A hydrogen bond acceptor (from the acetyl and amide carbonyl oxygens).
An aromatic ring feature (from the phenyl group).
A hydrophobic feature (from the ethyl chloride moiety and the aromatic ring).
This model can then be used as a 3D query to screen virtual compound libraries to identify new molecules with potentially similar biological activity. rsc.org The generation of a robust pharmacophore model relies on a set of structurally diverse and active compounds to derive meaningful SAR insights. researchgate.netmdpi.com
Table 2: Potential Pharmacophoric Features of an this compound Scaffold
| Feature | Location in Molecule | Potential Interaction |
|---|---|---|
| Hydrogen Bond Acceptor 1 | Acetyl Carbonyl Oxygen | Interaction with a hydrogen bond donor on a biological target. |
| Hydrogen Bond Acceptor 2 | Amide Carbonyl Oxygen | Interaction with a hydrogen bond donor on a biological target. |
| Hydrogen Bond Donor | Amide N-H | Interaction with a hydrogen bond acceptor on a biological target. |
| Aromatic Ring | Phenyl Group | Pi-pi stacking or hydrophobic interactions. |
| Hydrophobic Center | Chloropropyl Group | Van der Waals or hydrophobic interactions. |
Note: This table represents a hypothetical pharmacophore model for illustrative purposes.
Structure-Based Pharmacophore Modeling Derived from Receptor Homology Models
The journey to uncovering the therapeutic potential of this compound derivatives often begins with understanding their interaction with biological targets. In the absence of experimentally determined receptor structures, homology modeling serves as a powerful tool to construct a three-dimensional representation of the target protein. nih.gov This process relies on the amino acid sequence of the target and its similarity to proteins with known structures.
Once a reliable homology model of a relevant receptor is built, structure-based pharmacophore modeling can be initiated. This technique identifies the crucial chemical features within the receptor's binding site that are essential for molecular recognition. patsnap.comresearchgate.net These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged centers. nih.govnih.gov The spatial arrangement of these features constitutes a pharmacophore model, which acts as a 3D query for identifying potential ligands. nih.gov For derivatives of this compound, this approach allows for the elucidation of key interaction points within the active site of a modeled receptor, guiding the design of compounds with enhanced binding affinity and selectivity.
The table below illustrates a hypothetical set of pharmacophoric features derived from a homology model of a target receptor for this compound derivatives.
| Feature ID | Feature Type | Coordinates (Å) | Radius (Å) |
| HBA1 | Hydrogen Bond Acceptor | X: 12.5, Y: 3.4, Z: -5.1 | 1.5 |
| HBD1 | Hydrogen Bond Donor | X: 15.2, Y: 4.1, Z: -6.8 | 1.2 |
| HYP1 | Hydrophobic | X: 13.8, Y: 1.9, Z: -4.5 | 2.0 |
| ARO1 | Aromatic Ring | X: 10.1, Y: 5.6, Z: -7.2 | 1.8 |
This is a hypothetical data table for illustrative purposes.
Virtual Screening Approaches for Identification of Novel Derivatives
With a validated pharmacophore model in hand, researchers can proceed with virtual screening to identify novel derivatives of this compound. frontiersin.org This computational technique involves searching large chemical databases for molecules that match the 3D arrangement of the pharmacophoric features. nih.gov The process filters out compounds that are unlikely to bind to the target receptor, significantly narrowing down the number of candidates for experimental testing. researchgate.net
Virtual screening can be performed using various strategies. Pharmacophore-based screening, as described, is a common starting point. nih.gov Hits from this initial screen are often subjected to further computational evaluation, such as molecular docking. nih.gov Docking algorithms predict the preferred orientation of a ligand within the receptor's binding site and estimate the binding affinity, providing a more detailed understanding of the potential interaction. dovepress.com This multi-step approach increases the likelihood of identifying promising lead compounds from vast chemical libraries.
The following table presents a sample outcome of a virtual screening campaign for novel this compound derivatives, ranked by their docking scores.
| Compound ID | Pharmacophore Fit Score | Docking Score (kcal/mol) | Key Interactions |
| Derivative-001 | 0.95 | -9.8 | H-bond with Glu12, Pi-stacking with Phe45 |
| Derivative-002 | 0.92 | -9.5 | H-bond with Ser15, Hydrophobic interaction with Leu42 |
| Derivative-003 | 0.88 | -9.1 | H-bond with Asn10, H-bond with Glu12 |
| Derivative-004 | 0.85 | -8.7 | Pi-stacking with Phe45, Hydrophobic interaction with Val23 |
This is a hypothetical data table for illustrative purposes.
Rational Design Principles for this compound-derived Chemical Space
The insights gained from pharmacophore modeling and virtual screening form the foundation for the rational design of new this compound derivatives. patsnap.com This process involves the strategic modification of the lead compound's structure to optimize its pharmacological properties. The key principles of this design strategy include:
Structure-Activity Relationship (SAR) Analysis : By analyzing the binding modes and activities of the screened derivatives, computational chemists can establish SAR. This helps in understanding which functional groups on the this compound scaffold are critical for activity and which can be modified to improve potency or reduce off-target effects.
Bioisosteric Replacement : This principle involves substituting certain functional groups with others that have similar physical or chemical properties but may enhance the compound's efficacy, selectivity, or pharmacokinetic profile. For instance, the chloro group in the parent compound could be replaced with other halogens or small functional groups to modulate its reactivity and binding interactions.
Fragment-Based Growth : If the binding mode is well-understood, new functional groups can be "grown" from the core scaffold to form additional favorable interactions with the target receptor, thereby increasing binding affinity.
Scaffold Hopping : This advanced strategy involves replacing the core this compound scaffold with a structurally different one that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved drug-like properties. nih.gov
The table below outlines some rational design strategies for modifying the this compound scaffold based on computational findings.
| Modification Strategy | Target Region | Rationale | Desired Outcome |
| Phenyl Ring Substitution | Acetylphenyl moiety | Explore additional interactions with a hydrophobic pocket | Increased binding affinity |
| Amide Linker Modification | Propanamide linker | Optimize linker length and flexibility for better fit | Improved potency |
| Chloro Group Replacement | 3-chloropropanamide | Modulate electronic properties and potential for new interactions | Enhanced selectivity and reduced reactivity |
| Acetyl Group Derivatization | 2-acetyl group | Introduce new hydrogen bond donors/acceptors | Stronger binding to the receptor |
This is a hypothetical data table for illustrative purposes.
Through the iterative application of these computational and theoretical approaches, the vast chemical space surrounding this compound can be systematically explored to identify and optimize novel drug candidates with significant therapeutic potential.
Role As a Synthetic Scaffold in Advanced Organic Transformations
Utilization in the Synthesis of Heterocyclic Ring Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, as these structures are prevalent in a vast number of biologically active compounds and functional materials. nih.govopenmedicinalchemistryjournal.commdpi.com N-(2-acetylphenyl)-3-chloropropanamide serves as a competent precursor for the generation of various heterocyclic rings.
While direct synthesis of triazoles from this compound is not extensively documented, the structural motifs present in the molecule are amenable to established triazole synthesis methodologies. The chloroamide functionality, after conversion to an azide, could readily participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles. This approach is a cornerstone of "click chemistry" and is widely used for the synthesis of this class of heterocycles. nih.gov
Alternatively, the acetyl group on the phenyl ring could be transformed into a reactive intermediate, such as a hydrazone, which can then undergo cyclization with various reagents to furnish triazole rings. For instance, reaction with a suitable hydrazine (B178648) followed by oxidative cyclization is a known route to 1,2,4-triazoles.
Table 1: Potential Triazole Synthesis Strategies Utilizing this compound Derivatives
| Starting Material Derivative | Reagent for Cyclization | Resulting Heterocycle |
|---|---|---|
| N-(2-acetylphenyl)-3-azidopropanamide | Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole |
Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned using this compound to construct fused heterocyclic systems. nih.gov The acetyl group and the adjacent ortho position on the phenyl ring provide a reactive site for such transformations. For instance, a Friedel-Crafts-type acylation followed by condensation and cyclization could lead to the formation of quinoline (B57606) or quinolone derivatives, which are important scaffolds in medicinal chemistry.
Furthermore, the α-chloro amide moiety can be exploited in intramolecular reactions. For example, after suitable modification of the acetyl group to introduce a nucleophilic center, an intramolecular nucleophilic substitution of the chloride could lead to the formation of a medium-sized heterocyclic ring fused to the benzene (B151609) ring.
Participation in Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
The ability to form new carbon-carbon and carbon-heteroatom bonds is fundamental to the construction of complex organic molecules. This compound, particularly through its α-chloro amide functionality, is an active participant in such reactions.
The α-chloro amide moiety can serve as a precursor to a nitrogen-centered radical under suitable conditions, such as through the action of a radical initiator or via photoredox catalysis. These radicals can then participate in addition reactions to unsaturated systems like alkenes and alkynes. This provides a powerful method for the formation of new carbon-carbon bonds and the introduction of the amide functionality into more complex structures.
While specific examples involving this compound are not prevalent in the literature, the general reactivity of α-chloro amides in radical additions is well-established. These reactions typically proceed via an atom transfer radical addition (ATRA) mechanism.
[3+2] cycloaddition reactions are another class of transformations where derivatives of this compound could be employed. For example, conversion of the chloro group to an azido (B1232118) group would generate a 1,3-dipole that can react with dipolarophiles like alkenes and alkynes to form five-membered heterocyclic rings.
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-heteroatom bonds. nih.gov The aryl ring of this compound, after conversion to an aryl halide or triflate, could readily participate in well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This would allow for the introduction of a wide variety of substituents onto the aromatic core.
Moreover, the N-H bond of the amide could potentially undergo copper- or palladium-catalyzed N-arylation or N-alkenylation reactions, further expanding the synthetic utility of this scaffold.
Table 2: Potential Cross-Coupling Reactions of this compound Derivatives
| Derivative of this compound | Coupling Partner | Catalyst | Resulting Bond |
|---|---|---|---|
| Aryl bromide derivative | Boronic acid | Palladium | C-C |
| This compound | Aryl halide | Copper | C-N |
Development of Chemical Libraries and Diverse Compound Collections
The concept of combinatorial chemistry relies on the use of versatile scaffolds that can be readily modified with a variety of building blocks to generate large libraries of related compounds. uomustansiriyah.edu.iq this compound is an excellent candidate for such endeavors due to its multiple points of diversification.
The reactive α-chloro amide allows for the introduction of a wide range of nucleophiles, creating diversity at this position. The acetyl group can be derivatized through reactions such as aldol (B89426) condensations, reductions, or conversions to other functional groups. Finally, the aromatic ring can be functionalized using the cross-coupling strategies mentioned previously. This multi-faceted reactivity allows for the systematic generation of a large and diverse collection of molecules based on a common core structure, which can then be screened for biological activity.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific research data regarding the direct application of This compound as a synthetic scaffold in the fields of combinatorial chemistry and solid-phase synthesis.
The requested article outline focuses solely on:
Future Research Directions and Broader Theoretical Implications
Exploration of Novel Reactivity Modalities for N-(2-acetylphenyl)-3-chloropropanamide
The inherent structural features of this compound, namely the electrophilic carbon of the chloropropyl group, the nucleophilic amide nitrogen, and the reactive acetyl group, offer a rich landscape for exploring novel chemical transformations. Future research will likely focus on harnessing these functionalities through innovative catalytic methods.
Recent advancements in synthetic organic chemistry have introduced powerful tools that could be applied to this compound. For instance, transition-metal-catalyzed cross-coupling reactions could enable the functionalization of the chloropropyl chain with a wide array of substituents. Furthermore, the application of photoredox catalysis could open up new avenues for radical-mediated transformations, potentially leading to the synthesis of complex polycyclic structures under mild reaction conditions. The development of electro-organic synthesis methods also presents an opportunity for greener and more efficient transformations of this compound.
A systematic investigation into these modern synthetic methodologies will not only expand the library of accessible derivatives but also provide deeper insights into the reactivity of this class of compounds.
Integration of Machine Learning and AI in Predicting Synthetic Outcomes and Reactivity
Table 1: Potential Applications of Machine Learning in the Study of this compound
| Application Area | Description | Potential Impact |
| Reaction Outcome Prediction | Development of algorithms to predict the major product and yield of a reaction under specific conditions. | Reduced experimental effort and resource consumption. |
| Retrosynthetic Analysis | AI-driven tools to propose novel and efficient synthetic routes to complex molecules from this compound. | Accelerated discovery of new chemical entities. |
| Reactivity Mapping | Computational models to identify the most reactive sites of the molecule under different chemical environments. | Deeper understanding of the compound's chemical behavior. |
| Catalyst Design | In silico screening of potential catalysts for specific transformations of this compound. | More efficient and selective synthetic methods. |
Development of Sustainable and Green Chemistry Routes for Amide Synthesis
The synthesis of amides is a cornerstone of organic and medicinal chemistry; however, traditional methods often rely on harsh reagents and generate significant waste. researchgate.net There is a growing emphasis on developing more sustainable and environmentally friendly synthetic protocols. Future research on this compound will undoubtedly be influenced by the principles of green chemistry.
One promising area is the exploration of flow chemistry for the synthesis of this compound and its derivatives. nih.govamidetech.com Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.orgacs.org
Another key direction is the development of biocatalytic methods for amide bond formation. rsc.orgresearchgate.net Enzymes, such as lipases and amidases, can catalyze amide synthesis under mild, aqueous conditions, often with high selectivity. semanticscholar.orgacs.orgnih.gov The use of biocatalysts would significantly reduce the environmental impact of synthesizing this compound and its derivatives. Research into solvent-free reaction conditions or the use of greener, bio-based solvents will also be crucial. rsc.orgnih.gov
Table 2: Comparison of Synthetic Routes for Amide Synthesis
| Method | Advantages | Disadvantages | Relevance to this compound |
| Traditional Batch Synthesis | Well-established, versatile. | Often requires harsh reagents, generates significant waste, potential for thermal runaways. | Current primary method for synthesis. |
| Flow Chemistry | Improved safety, better control over reaction parameters, scalable, potential for automation. | Requires specialized equipment, initial optimization can be time-consuming. | Potential for safer and more efficient large-scale production. |
| Biocatalysis | Mild reaction conditions, high selectivity, environmentally friendly. | Enzymes can be sensitive to substrate scope and reaction conditions, may require co-factor recycling. | A green alternative for the synthesis and modification of the compound. |
Expansion of this compound as a Versatile Core for Diverse Chemical Scaffolds
The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a wide variety of heterocyclic compounds. The presence of the acetyl group ortho to the amide linkage provides a handle for intramolecular cyclization reactions, leading to the formation of fused ring systems.
Future research is expected to focus on exploiting this reactivity to construct novel and complex molecular architectures. For instance, intramolecular condensation reactions could lead to the formation of quinoline (B57606) derivatives, a class of compounds known for their diverse biological activities. researchgate.netnih.govjptcp.commdpi.com The reactive chloropropyl side chain can also participate in cyclization reactions, potentially leading to the formation of seven- or eight-membered rings, which are present in many natural products and pharmaceuticals.
Furthermore, this compound can serve as a building block in multicomponent reactions , where three or more reactants combine in a single step to form a complex product. researchgate.net This approach offers a highly efficient and atom-economical way to generate molecular diversity. The exploration of these synthetic pathways will undoubtedly establish this compound as a valuable and versatile platform for the construction of diverse and medicinally relevant chemical scaffolds. nih.govmdpi.commdpi.comresearchgate.net
Q & A
Basic: What are the recommended synthetic routes and purification methods for N-(2-acetylphenyl)-3-chloropropanamide?
Methodological Answer:
The synthesis typically involves coupling 3-chloropropanoyl chloride with 2-acetylaniline under anhydrous conditions. A base such as triethylamine is used to neutralize HCl byproducts. For example, in related compounds like N-(4-tert-butylbenzyl)-3-chloropropanamide (), the reaction is conducted in dichloromethane, followed by recrystallization from methylene chloride/hexanes (1:20) to achieve 55% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for higher purity. Reaction progress can be monitored by TLC (Rf ~0.3–0.5 in 30% ethyl acetate/hexane).
Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : Key signals include aromatic protons (δ ~7.2–7.4 ppm, doublets for ortho-substituted acetylphenyl), the amide NH (δ ~6.0–6.1 ppm, broad singlet), and methylene protons adjacent to chlorine (δ ~2.6–3.8 ppm, triplets).
- IR : Stretch bands for amide C=O (~1648 cm⁻¹) and NH (~3291 cm⁻¹) confirm the amide linkage ().
- MS (ESI) : A molecular ion peak [M+H]+ at m/z 225.67 (calculated) validates the molecular weight. Fragmentation patterns (e.g., loss of Cl or acetyl groups) provide additional confirmation.
Advanced: What computational approaches (e.g., DFT) are suitable for studying the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is widely used to optimize molecular geometry and calculate electronic properties (). Key parameters include:
- HOMO-LUMO energy gaps : To assess reactivity and charge transfer potential.
- Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic sites (e.g., acetyl oxygen, amide NH).
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from amide oxygen to σ* orbitals). Compare computed bond lengths/angles with X-ray crystallography data (e.g., ) to validate accuracy.
Advanced: How can crystallographic data and hydrogen-bonding analysis elucidate the solid-state behavior of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (e.g., SHELX software, ) reveals intermolecular interactions. For analogs like 3-chloro-N-(4-methoxyphenyl)propanamide (), hydrogen bonds (N–H···O=C) form infinite chains, stabilizing the crystal lattice. Graph-set analysis ( ) classifies these interactions as C(4) chains. Hirshfeld surface analysis () quantifies contact contributions (e.g., H···Cl, H···O interactions). Thermal ellipsoid plots assess dynamic vs. static disorder.
Advanced: What strategies are used to establish structure-activity relationships (SAR) for bioactivity in derivatives of this compound?
Methodological Answer:
- Functional group modulation : Replace the acetyl group with electron-withdrawing/donating substituents to study effects on antiproliferative activity ().
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., SARS-CoV-2 main protease, as in ). Compare binding affinities (ΔG values) across derivatives.
- Pharmacophore modeling : Identify essential features (e.g., amide linkage, chloro substituent) using software like Schrödinger’s Phase.
Advanced: How does the choice of solvent and reaction conditions affect the stability of the amide bond during synthesis?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) minimize hydrolysis. Avoid protic solvents (e.g., water, alcohols) that promote nucleophilic attack on the amide.
- Temperature control : Maintain 0–25°C to prevent thermal degradation.
- Base optimization : Use non-nucleophilic bases (e.g., DIPEA) to avoid side reactions. Monitor pH to ensure complete deprotonation of the aniline nitrogen without over-basifying.
Advanced: What advanced analytical techniques are used to study intermolecular interactions in this compound?
Methodological Answer:
- Energy framework analysis : Quantifies interaction energies (electrostatic, dispersion) between molecular pairs in the crystal lattice ().
- Hirshfeld surfaces : Visualize close contacts (e.g., H···Cl, C–H···π) and calculate fingerprint plots ( ).
- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways. Correlate with hydrogen-bonding patterns from crystallography.
Advanced: How can pharmacophore modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Feature extraction : Identify critical pharmacophoric elements (hydrogen bond acceptors at the acetyl group, hydrophobic regions near the chloropropanamide chain).
- Virtual screening : Use ZINCPharmer to filter databases for compounds matching the pharmacophore.
- MD simulations : Perform 100-ns molecular dynamics runs (AMBER force field) to validate binding stability. Compare RMSD/RMSF values across derivatives to prioritize synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
